4-Benzyl-1-cyclohexylpiperidine
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Overview
Description
4-Benzyl-1-cyclohexylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the fourth position of the piperidine ring and a cyclohexyl group attached to the nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-cyclohexylpiperidine typically involves the reaction of piperidine with benzyl chloride and cyclohexylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1-cyclohexylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, solvents like ethanol or acetone.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyl-1-cyclohexylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for drug development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-cyclohexylpiperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
4-Benzylpiperidine: Lacks the cyclohexyl group, which may result in different biological activities.
1-Cyclohexylpiperidine: Lacks the benzyl group, affecting its interaction with molecular targets.
4-Cyclohexylpiperidine: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological effects.
Uniqueness: 4-Benzyl-1-cyclohexylpiperidine is unique due to the presence of both benzyl and cyclohexyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups can enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C18H27N |
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Molecular Weight |
257.4 g/mol |
IUPAC Name |
4-benzyl-1-cyclohexylpiperidine |
InChI |
InChI=1S/C18H27N/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1,3-4,7-8,17-18H,2,5-6,9-15H2 |
InChI Key |
PZZSBAKTYYTEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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